molecular formula C11H22 B14696015 2-Undecene, (E)- CAS No. 693-61-8

2-Undecene, (E)-

Cat. No.: B14696015
CAS No.: 693-61-8
M. Wt: 154.29 g/mol
InChI Key: JOHIXGUTSXXADV-HWKANZROSA-N
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Description

2-Undecene, (E)-, also known as trans-2-Undecene, is an organic compound with the molecular formula C₁₁H₂₂. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The “(E)” notation indicates that the two highest priority substituents on each carbon of the double bond are on opposite sides, giving it a trans configuration. This compound is used in various industrial applications and scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Undecene, (E)- can be synthesized through several methods, including:

    Dehydration of Alcohols: One common method involves the dehydration of 2-undecanol using acid catalysts such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the elimination of water and formation of the double bond.

    Alkylation of Alkenes: Another method involves the alkylation of shorter-chain alkenes with appropriate alkyl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

In industrial settings, 2-Undecene, (E)- is often produced through catalytic dehydrogenation of alkanes. This process involves passing a mixture of alkanes over a catalyst at high temperatures, resulting in the formation of alkenes, including 2-Undecene, (E)- .

Chemical Reactions Analysis

Types of Reactions

2-Undecene, (E)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate or osmium tetroxide.

    Reduction: The double bond can be reduced to form the corresponding alkane using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalogenated products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)

    Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts

    Substitution: Chlorine (Cl₂), bromine (Br₂)

Major Products Formed

Scientific Research Applications

2-Undecene, (E)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Undecene, (E)- varies depending on its application. In biological systems, it is believed to interact with cell membranes and proteins, disrupting normal cellular functions. For instance, its inhibitory effect on plant growth is thought to be due to its ability to interfere with cellular respiration and other metabolic processes .

Comparison with Similar Compounds

2-Undecene, (E)- can be compared with other alkenes such as:

    2-Undecene, (Z)-: The cis isomer of 2-Undecene, which has different physical properties and reactivity due to the different spatial arrangement of substituents around the double bond.

    1-Undecene: An alkene with the double bond at the terminal position, which exhibits different reactivity and applications.

    2-Decene: A shorter-chain alkene with similar chemical properties but different physical characteristics.

The uniqueness of 2-Undecene, (E)- lies in its specific configuration and chain length, which influence its reactivity and applications in various fields .

Properties

CAS No.

693-61-8

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

(E)-undec-2-ene

InChI

InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h3,5H,4,6-11H2,1-2H3/b5-3+

InChI Key

JOHIXGUTSXXADV-HWKANZROSA-N

Isomeric SMILES

CCCCCCCC/C=C/C

Canonical SMILES

CCCCCCCCC=CC

Origin of Product

United States

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